![molecular formula C21H21BrN2OS B2528099 2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 681274-16-8](/img/structure/B2528099.png)

2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

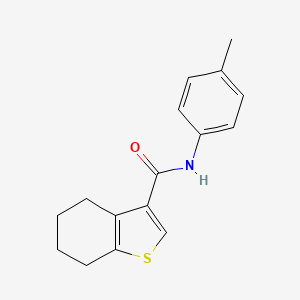

2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, also known as BMS-986205, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are known to have immunomodulatory effects in cancer therapy.

科学的研究の応用

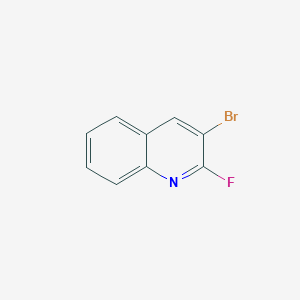

Sulfenylation of Pyrroles and Indoles

- Research Findings : The study by Gilow, Brown, Copeland, and Kelly (1991) focused on methylsulfenylation of pyrroles and indoles, which is relevant to the synthesis of compounds like the one . This process is useful for the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles, offering a pathway for creating complex molecules with potential pharmacological applications (H. M. Gilow et al., 1991).

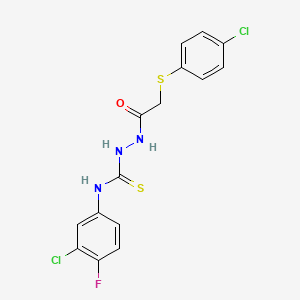

Synthesis and Microbiological Activity of Derivatives

- Research Findings : Miszke et al. (2008) described the synthesis of derivatives from a similar compound, showcasing its potential in creating substances with significant bacteriostatic and antituberculosis activity (A. Miszke et al., 2008).

Synthesis of 3-Aryl-2-sulfanylthienopyridines

- Research Findings : The study by Kobayashi, Suzuki, and Egara (2013) involved the synthesis of 3-aryl-2-sulfanylthienopyridines, which are structurally similar to the compound . This research contributes to the understanding of chemical reactions and properties of such compounds (K. Kobayashi et al., 2013).

Synthesis of 3-heteroarylthioquinoline Derivatives

- Research Findings : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, which have shown in vitro antituberculosis activity. This highlights the potential of similar compounds in medicinal chemistry (Selvam Chitra et al., 2011).

Synthesis of Potential Antileukotrienic Agents

- Research Findings : Jampílek et al. (2004) discussed the synthesis of compounds with potential as antileukotrienic drugs, indicating the broad scope of therapeutic applications for such chemical structures (J. Jampílek et al., 2004).

Discovery of Selective Butyrylcholinesterase Inhibitors

- Research Findings : Jiang et al. (2019) designed and synthesized selective butyrylcholinesterase inhibitors based on a similar structure. These inhibitors also showed anti-Aβ aggregation activity, underscoring the potential of such compounds in neurodegenerative disease research (Cheng-Shi Jiang et al., 2019).

将来の方向性

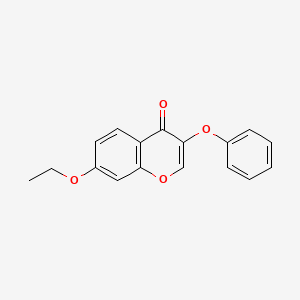

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by indole derivatives . Additionally, more research could be conducted to determine its exact synthesis process, molecular structure, and physical and chemical properties.

作用機序

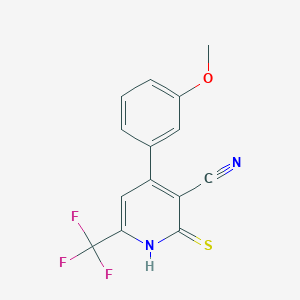

Indole Derivatives and Their Biological Potential

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Target of Action

This makes them useful in developing new therapeutic derivatives .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. Some indole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors to modulate their activity .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, making them potentially useful as antiviral agents .

Pharmacokinetics

The pharmacokinetics of indole derivatives can also vary greatly. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by the specific structure of the indole derivative .

Result of Action

The result of the action of indole derivatives can include a variety of effects at the molecular and cellular level, depending on their specific mode of action and the biochemical pathways they affect .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules .

生化学分析

Biochemical Properties

They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been found to bind with high affinity to multiple receptors, influencing the function of various types of cells .

Molecular Mechanism

Indole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2OS/c22-17-9-7-16(8-10-17)13-24-14-20(18-5-1-2-6-19(18)24)26-15-21(25)23-11-3-4-12-23/h1-2,5-10,14H,3-4,11-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBESUIRZTMIDGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)

![ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2528023.png)

![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2528025.png)

![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)

![7-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528032.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2528034.png)

![ethyl (2Z)-3-[(4-bromophenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2528038.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)